molecular formula C20H27N7O B14975987 2-(4-{4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B14975987
M. Wt: 381.5 g/mol
InChI Key: DHUYSURBLAMKFE-UHFFFAOYSA-N
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Description

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby halting cell division .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar kinase inhibitory properties.

    Roscovitine: Another CDK inhibitor with a different core structure but similar mechanism of action.

Uniqueness

2-(4-{4-[(2,4-DIMETHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other inhibitors .

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

2-[4-[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H27N7O/c1-14-4-5-17(15(2)12-14)22-18-16-13-21-25(3)19(16)24-20(23-18)27-8-6-26(7-9-27)10-11-28/h4-5,12-13,28H,6-11H2,1-3H3,(H,22,23,24)

InChI Key

DHUYSURBLAMKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C)C

Origin of Product

United States

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